molecular formula C16H12O3 B2602384 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione CAS No. 330442-12-1

1-(4-Acetylphenyl)-2-phenylethane-1,2-dione

Cat. No.: B2602384
CAS No.: 330442-12-1
M. Wt: 252.269
InChI Key: UDLRPUYRTTUKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetylphenyl)-2-phenylethane-1,2-dione is an organic compound characterized by its unique structure, which includes an acetyl group attached to a phenyl ring and a phenylethane-1,2-dione moiety

Mechanism of Action

Target of Action

The primary targets of 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione are the enzymes carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

This compound interacts with its targets, hCAs and AChE, by inhibiting their activities . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in changes in the physiological processes regulated by these enzymes.

Biochemical Pathways

The inhibition of hCAs and AChE by this compound affects several biochemical pathways. The inhibition of hCAs can disrupt the regulation of pH in various body tissues, affecting processes such as respiration and the transport of carbon dioxide and oxygen . On the other hand, the inhibition of AChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission .

Pharmacokinetics

The compound’s inhibitory effects on hcas and ache suggest that it is able to reach these enzymes in the body, indicating that it has some degree of bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on hCAs and AChE. By inhibiting these enzymes, the compound can affect various physiological processes, including acid-base balance and nerve impulse transmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its targets . Additionally, the presence of other substances that can bind to hCAs and AChE can affect the compound’s efficacy by competing with it for binding to these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with 2-phenylethanone under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the diketone moiety to diols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of brominated derivatives.

Comparison with Similar Compounds

Uniqueness: 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione is unique due to its diketone structure, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in research and industry.

Properties

IUPAC Name

1-(4-acetylphenyl)-2-phenylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-11(17)12-7-9-14(10-8-12)16(19)15(18)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLRPUYRTTUKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.